molecular formula C18H16ClNO5S B2789558 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]-3-ethylbenzene-1-sulfonyl chloride CAS No. 1225291-03-1

4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]-3-ethylbenzene-1-sulfonyl chloride

Cat. No.: B2789558
CAS No.: 1225291-03-1
M. Wt: 393.84
InChI Key: SSQVDDMCFFXHRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties 4-[2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]-3-ethylbenzene-1-sulfonyl chloride (CAS: 1225291-03-1) is a sulfonyl chloride derivative featuring a benzene ring substituted with an ethyl group at the 3-position and an ethoxy linker terminating in a 1,3-dioxoisoindoline moiety. Its molecular formula is C₁₈H₁₆ClNO₅S, with a molecular weight of 393.800 g/mol . The compound is characterized by its high reactivity due to the sulfonyl chloride group (-SO₂Cl), which makes it a valuable intermediate in organic synthesis, particularly for forming sulfonamides or sulfonate esters in pharmaceutical and agrochemical applications.

Properties

IUPAC Name

4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-ethylbenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO5S/c1-2-12-11-13(26(19,23)24)7-8-16(12)25-10-9-20-17(21)14-5-3-4-6-15(14)18(20)22/h3-8,11H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQVDDMCFFXHRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)S(=O)(=O)Cl)OCCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]-3-ethylbenzene-1-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a sulfonyl chloride group, which is known for its reactivity and ability to form sulfonamides that can exhibit various biological activities. The isoindole moiety contributes to the compound's pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonyl chloride group can act as a potent electrophile, allowing it to form covalent bonds with nucleophilic sites on enzymes. This interaction can inhibit key enzymes involved in various biochemical pathways.
  • Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The introduction of the isoindole moiety may enhance this activity through increased membrane permeability or interference with metabolic processes.
  • Antitumor Activity : Research indicates that related compounds are utilized in photodynamic therapy (PDT) for tumors, suggesting that this compound could also have applications in cancer treatment by inducing apoptosis in malignant cells.

Biological Activity Data

Biological ActivityMechanismReference
AntimicrobialInhibition of bacterial growth
AntitumorInduction of apoptosis via PDT
Enzyme inhibitionCovalent modification of active sites

Case Study 1: Antimicrobial Efficacy

A study demonstrated that sulfonyl derivatives similar to this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.78 to 3.125 μg/mL, indicating potent antimicrobial properties compared to standard antibiotics .

Case Study 2: Photodynamic Therapy

In a clinical setting, compounds related to the target structure were used in PDT for the treatment of tumors. The mechanism involved the generation of reactive oxygen species upon light activation, leading to cell death in cancerous tissues. This approach has shown promise in reducing tumor size and improving patient outcomes .

Research Findings

Recent studies have focused on synthesizing derivatives of the target compound to enhance its biological activity. Modifications at various positions on the benzene ring and isoindole structure have been explored to optimize efficacy and reduce toxicity.

  • Synthesis Variations : Different synthetic routes have been developed to create analogs with improved solubility and bioavailability.
  • In Vivo Studies : Animal models have been used to assess the therapeutic potential of these compounds, showing promising results in reducing tumor growth and bacterial infections.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The compound belongs to a class of isoindoline-1,3-dione derivatives with sulfonyl chloride or related functional groups. Below is a comparative analysis of structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Reactivity
4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)butane-1-sulfonyl chloride (CAS: Not specified) C₁₄H₁₄ClNO₄S ~335.79 Butane linker (longer chain) between isoindoline and sulfonyl chloride; lacks ethyl group. Likely used in extended linker applications; reduced steric hindrance compared to ethoxy.
[4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetyl chloride (CAS: 1185101-85-2) C₁₆H₁₀ClNO₃ 299.71 Acetyl chloride (-COCl) group instead of sulfonyl chloride; phenyl-isoindoline backbone. Reacts with amines to form amides; used in peptide-like synthesis.
2-[2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]ethane-1-sulfonyl chloride (CAS: 1803588-04-6) C₁₄H₁₄ClNO₅S 343.78 Ethoxy-ethane linker (longer chain) between isoindoline and sulfonyl chloride. Enhanced solubility in polar solvents; potential for modular drug design.
2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl chloride (CAS: Not specified) C₁₀H₆ClNO₃ 223.62 Acetyl chloride directly attached to isoindoline; no aromatic ring. Simpler structure; used in small-molecule derivatization.

Key Differences and Implications

Chain Length and Linker Flexibility The ethoxy linker in the target compound (CAS: 1225291-03-1) provides moderate flexibility compared to butane or ethoxy-ethane linkers in analogs. Longer chains (e.g., butane in ) may improve solubility but reduce reactivity due to increased steric bulk.

Functional Group Reactivity

  • Sulfonyl chloride (-SO₂Cl) groups (present in the target compound and CAS: 1803588-04-6) are highly reactive toward nucleophiles (e.g., amines), enabling sulfonamide formation. In contrast, acetyl chloride derivatives (e.g., CAS: 1185101-85-2) are more suited for acylations .

Purity and Synthetic Utility

  • Most analogs, including the target compound, are reported with ≥95% purity (e.g., ), ensuring reliability in high-precision syntheses.

Research Findings

  • Synthetic Applications : The target compound’s combination of a sulfonyl chloride and ethyl-substituted benzene makes it a preferred choice for synthesizing kinase inhibitors, where hydrophobic interactions are critical .
  • Stability: Sulfonyl chlorides with aromatic backbones (e.g., target compound) exhibit greater thermal stability compared to aliphatic analogs (e.g., CAS: 1803588-04-6), as noted in stability assays .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended to prepare 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]-3-ethylbenzene-1-sulfonyl chloride with high purity?

  • Methodology : A two-step synthesis is commonly employed. First, the ethoxy-phthalimide intermediate is prepared via nucleophilic substitution between 2-hydroxyisoindoline-1,3-dione and 3-ethyl-4-hydroxybenzenesulfonyl chloride in the presence of a base (e.g., K₂CO₃) in anhydrous DMF. The sulfonyl chloride group is introduced in the second step using chlorosulfonic acid under controlled temperatures (0–5°C). Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from dichloromethane/ether .
  • Critical Parameters : Monitor reaction progress via TLC to avoid over-chlorination. Use anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Characterization Workflow :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify the ethyl group (δ 1.2–1.4 ppm, triplet; δ 2.4–2.6 ppm, quartet), phthalimide protons (δ 7.6–8.1 ppm), and sulfonyl chloride connectivity.
  • FT-IR : Confirm sulfonyl chloride (S=O stretching at ~1370 cm⁻¹ and 1180 cm⁻¹) and phthalimide carbonyl (C=O at ~1700 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS to validate the molecular ion peak ([M+H]⁺ expected at m/z ~407.05) .

Q. How should this compound be stored to prevent degradation during experimental workflows?

  • Storage Protocol : Store under inert gas (argon) at –20°C in amber vials to minimize light/heat exposure. Pre-dry storage containers to reduce moisture. For short-term use (1–2 weeks), keep in a desiccator with P₂O₅ .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

  • Reactivity Profile : The sulfonyl chloride acts as an electrophile, reacting with amines or alcohols via a two-step process: (1) nucleophilic attack at the sulfur atom, forming a tetrahedral intermediate, and (2) chloride elimination. The ethyl group’s electron-donating effect slightly reduces electrophilicity compared to unsubstituted analogs, necessitating activated nucleophiles (e.g., triethylamine as a base) .
  • Experimental Validation : Kinetic studies using varying nucleophiles (e.g., aniline vs. benzylamine) under pseudo-first-order conditions can quantify rate constants.

Q. How can researchers address contradictions in reported yields for reactions involving this compound?

  • Troubleshooting Framework :

  • Solvent Polarity : Test solvents with varying dielectric constants (e.g., DMF vs. THF) to optimize solubility and transition-state stabilization.
  • Temperature Gradients : Screen reactions between 0°C and 40°C; higher temperatures may accelerate hydrolysis.
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., sulfonic acid from hydrolysis) and adjust reaction conditions accordingly .

Q. What strategies enhance regioselectivity when using this compound in multi-step syntheses (e.g., peptide coupling)?

  • Regioselective Approaches :

  • Protection/Deprotection : Temporarily protect the phthalimide moiety with tert-butyl groups to direct sulfonyl chloride reactivity.
  • Catalytic Systems : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to improve reaction efficiency.
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) can predict reactive sites and guide experimental design .

Safety and Handling Considerations

  • Hazard Mitigation :
    • Use fume hoods and PPE (nitrile gloves, goggles) due to acute toxicity (Category 4 for dermal/oral/inhalation exposure) .
    • Neutralize spills with sodium bicarbonate before disposal.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.